Dibozane

Vue d'ensemble

Description

Dibozane est un composé appartenant à la classe des dérivés de la 2,3-dihydro-1,4-benzodioxanne. Ces composés sont connus pour leurs activités biologiques significatives et sont utilisés dans divers agents thérapeutiques . This compound, en particulier, a montré des propriétés prometteuses en tant qu'agent antihypertenseur et a des affinités avec les récepteurs de la sérotonine, qui sont impliqués dans les crises nerveuses, la schizophrénie et les maux de tête .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dibozane implique l'utilisation de l'acide 1,4-benzodioxanne-2-carboxylique comme intermédiaire clé . L'une des méthodes comprend la synthèse chemoenzymatique utilisant la résolution cinétique catalysée par la lipase. Les conditions de réaction impliquent l'utilisation de cellules entières immobilisées en présence de n-butanol comme co-solvant, conduisant à une haute énantiosélectivité et un rendement élevé .

Méthodes de production industrielle

La production industrielle de this compound implique généralement la réduction des halogénures ou des alcoolates de bore avec des donneurs d'hydrure . Cette méthode est efficace et évolutive, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le dibozane subit différents types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former des dérivés plus simples.

Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions impliquent généralement l'utilisation d'agents halogénants et de catalyseurs.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que les composés hydroxylés et aminés, qui ont des activités biologiques différentes .

Applications De Recherche Scientifique

Le dibozane a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse d'autres composés bioactifs.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres molécules bioactives.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les récepteurs de la sérotonine et les récepteurs adrénergiques . Il agit comme un antagoniste à ces récepteurs, modulant ainsi la libération de neurotransmetteurs et réduisant les symptômes associés aux crises nerveuses et à l'hypertension . Les cibles moléculaires comprennent les sous-types de récepteurs de la sérotonine et les sous-types de récepteurs adrénergiques, qui sont impliqués dans la régulation des fonctions cardiovasculaires et neurologiques .

Mécanisme D'action

The mechanism of action of dibozane involves its interaction with serotonin receptors and adrenergic receptors . It acts as an antagonist at these receptors, thereby modulating neurotransmitter release and reducing symptoms associated with nervous breakdowns and hypertension . The molecular targets include the serotonin receptor subtypes and adrenergic receptor subtypes, which are involved in the regulation of cardiovascular and neurological functions .

Comparaison Avec Des Composés Similaires

Composés similaires

Piperoxan : Un autre dérivé de la 2,3-dihydro-1,4-benzodioxanne avec des propriétés antihypertensives similaires.

Doxazosine : Un médicament antihypertenseur avec un mécanisme d'action similaire.

Unicité du dibozane

Le this compound se distingue par son énantiosélectivité et son rendement élevés en synthèse, ce qui en fait un composé plus efficace pour la production industrielle . De plus, sa large gamme d'activités biologiques, y compris l'antihypertension et la modulation des récepteurs de la sérotonine, en fait un composé polyvalent dans les applications médicinales et industrielles .

Activité Biologique

Dibozane, a compound belonging to the 1,4-benzodioxane family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and relevant case studies that highlight its potential applications in medicine.

1. Chemical Structure and Synthesis

This compound is characterized by a 1,4-benzodioxane structure, which is known for its utility in medicinal chemistry. The synthesis of this compound often involves enzymatic methods that enhance its chiral properties, making it suitable for various therapeutic applications. Recent studies have focused on optimizing these synthetic routes to improve yield and efficacy .

2. Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antibacterial and antifungal properties. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent. This property is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

3. Case Studies

Several case studies have been conducted to evaluate the practical applications of this compound:

- Case Study 1 : A study involving the use of this compound in treating bacterial infections showed promising results. The compound was effective in reducing bacterial load in animal models infected with Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 625 µg/mL .

- Case Study 2 : Another investigation assessed the antifungal efficacy of this compound against Candida albicans. Results indicated significant antifungal activity, with some derivatives achieving complete inhibition at specific concentrations .

4. Comparative Biological Activity

The biological activity of this compound can be compared with other compounds in the same class. Below is a summary table illustrating the MIC values of this compound alongside other related compounds against various pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 |

| This compound | Enterococcus faecalis | 1250 |

| Prosympal | Staphylococcus aureus | 500 |

| Piperoxan | Candida albicans | 1000 |

5. Research Findings

Recent research has further elucidated the mechanisms underlying the biological activities of this compound:

- Mechanism of Action : Studies suggest that this compound may disrupt bacterial cell wall synthesis, leading to cell lysis. This action is particularly effective against Gram-positive bacteria due to their thick peptidoglycan layer.

- Enzymatic Activity : Enzymatic studies have revealed that specific variants of enzymes can enhance the synthesis and biological activity of this compound derivatives, indicating a pathway for developing more potent forms .

Propriétés

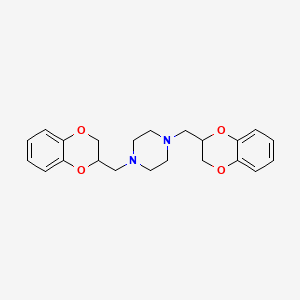

IUPAC Name |

1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-3-7-21-19(5-1)25-15-17(27-21)13-23-9-11-24(12-10-23)14-18-16-26-20-6-2-4-8-22(20)28-18/h1-8,17-18H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDQPUUOEBGDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2COC3=CC=CC=C3O2)CC4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998840 | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7762-32-5 | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7762-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibozane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007762325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibozane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.